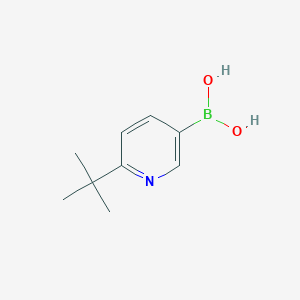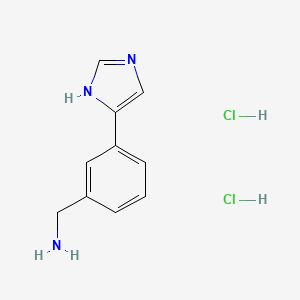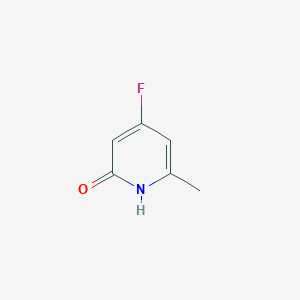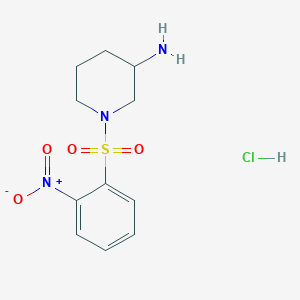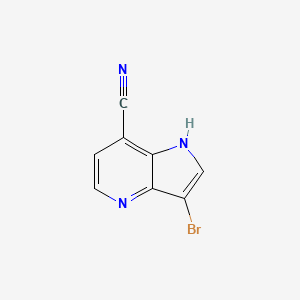
3-BROMO-7-CYANO-4-AZAINDOLE
Vue d'ensemble
Description
“3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile” is a chemical compound with the molecular formula C7H5BrN2 . It has a molecular weight of 197.03 . It is typically stored in a dark, dry place at temperatures between 2-8°C .
Synthesis Analysis
While specific synthesis methods for “3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile” were not found, there are studies on the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have shown potent activities against FGFR1, 2, and 3, indicating potential applications in cancer therapy .
Molecular Structure Analysis
The molecular structure of “3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile” is characterized by a pyrrolo[3,2-b]pyridine core with a bromine atom at the 3-position and a carbonitrile group at the 7-position .
Physical And Chemical Properties Analysis
“3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile” is a solid substance . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Applications De Recherche Scientifique
Inhibition des Kinases en Découverte de Médicaments
Le 3-Bromo-7-cyano-4-azaindole est un composé précieux dans la conception d'inhibiteurs de kinases, qui sont essentiels dans le traitement de maladies comme le cancer . Le noyau azaindole est un bioisostère des indoles et des purines, ce qui en fait un excellent échafaudage pour développer de nouveaux agents thérapeutiques . Sa structure unique permet la modulation des propriétés des médicaments telles que la solubilité, la lipophilie et la pharmacocinétique .
Synthèse des Semi-conducteurs Organiques
Ce composé sert de brique de base dans la synthèse de semi-conducteurs organiques . Ces semi-conducteurs sont essentiels pour créer des dispositifs électroniques tels que des cellules solaires et des transistors, ce qui indique son importance en science des matériaux .
Applications Agricoles
En agriculture, les dérivés du this compound ont été étudiés pour leur capacité à moduler le rythme circadien des plantes . Cette modulation peut potentiellement conduire à des rendements agricoles améliorés et à une résistance au stress .
Science de l'Environnement
Les dérivés du composé ont montré un potentiel en science de l'environnement, en particulier dans la compréhension des systèmes de chronométrage biologique qui permettent aux organismes de coordonner leurs activités avec les fluctuations environnementales quotidiennes .
Recherche Biochimique
En biochimie, le this compound est utilisé pour explorer les voies biochimiques et les interactions enzymatiques . Son rôle dans l'inhibition des kinases contribue également à la compréhension de la signalisation cellulaire et des mécanismes de régulation .
Études Pharmacologiques
Pharmacologiquement, il est impliqué dans la synthèse d'inhibiteurs de tyrosine kinase, qui sont utilisés dans le traitement du cancer pour cibler les enzymes qui régulent la croissance et la division cellulaires .
Chimie Médicinale
Le composé est un intermédiaire clé en chimie médicinale, où il est utilisé pour créer une variété de molécules biologiquement actives, y compris des candidats médicaments potentiels .
Développement de Méthodologies Synthétiques
Enfin, le this compound est essentiel au développement de nouvelles méthodes synthétiques pour les dérivés d'azaindole, qui présentent un intérêt considérable en raison de leur potentiel thérapeutique .
Mécanisme D'action
Target of Action
The primary target of 3-Bromo-7-Cyano-4-Azaindole is the Casein Kinase 1 family (CK1) which plays a crucial role in various cellular processes . This compound has been recognized as a kinase inhibitor, contributing to drug discovery and innovation .
Mode of Action
this compound interacts with its target, the Casein Kinase 1 family, by inhibiting its activity . This inhibition results in changes in the phosphorylation state of proteins PRR5 and TOC1, which are targeted by CK1 for degradation .
Biochemical Pathways
The inhibition of Casein Kinase 1 by this compound affects the circadian clock pathway in Arabidopsis thaliana . The compound decreases the expression of four dawn- and morning-phased clock-associated genes, and increases the amounts of PRR5 and TOC1 proteins, which are transcriptional repressors .
Result of Action
The molecular effect of this compound’s action is the accumulation of PRR5 and TOC1 proteins due to the inhibition of Casein Kinase 1 . This leads to a lengthening of the circadian period of Arabidopsis thaliana .
Action Environment
It’s worth noting that the circadian clock, one of the biochemical pathways affected by this compound, is known to remain relatively constant despite environmental fluctuations
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary targets of this compound is the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, FGFR3, and FGFR4 . These receptors are involved in signal transduction pathways that regulate cell proliferation, differentiation, and survival. By inhibiting FGFRs, 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile can modulate these pathways, leading to potential therapeutic applications in cancer treatment.
In addition to FGFRs, 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile interacts with other biomolecules, including proteins and enzymes involved in cellular signaling. The compound’s ability to form hydrogen bonds and hydrophobic interactions with these biomolecules enhances its inhibitory activity, making it a potent modulator of biochemical pathways .
Cellular Effects
The effects of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . By targeting FGFRs, 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile disrupts key signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and growth . This disruption leads to reduced cell viability and increased cell death, highlighting the compound’s potential as an anti-cancer agent.
Furthermore, 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile influences gene expression and cellular metabolism. By modulating the activity of transcription factors and enzymes involved in metabolic pathways, the compound can alter the expression of genes related to cell cycle regulation, apoptosis, and metabolism . These changes contribute to the compound’s overall impact on cellular function and highlight its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile involves its interaction with specific biomolecules at the molecular level. The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity . This binding prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of key signaling pathways involved in cell proliferation and survival .
In addition to FGFR inhibition, 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile can modulate the activity of other enzymes and proteins through direct binding interactions. These interactions can lead to enzyme inhibition or activation, depending on the specific target and the nature of the binding . The compound’s ability to alter gene expression further contributes to its molecular mechanism of action, as it can regulate the transcription of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature, pH, and exposure to light . Under optimal conditions, 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile remains stable and retains its inhibitory activity over extended periods .
Degradation of the compound can occur under certain conditions, leading to a reduction in its effectiveness . Long-term studies in vitro and in vivo have shown that 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These findings underscore the importance of maintaining proper storage conditions to preserve the compound’s activity.
Dosage Effects in Animal Models
The effects of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile vary with different dosages in animal models. At low doses, the compound can effectively inhibit FGFR activity and modulate cellular signaling pathways without causing significant toxicity . As the dosage increases, the potential for adverse effects also rises .
High doses of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile can lead to toxicity, manifesting as damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing harm . These findings highlight the importance of careful dosage optimization in preclinical and clinical studies to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of metabolites that can either retain or lose the compound’s inhibitory activity .
The effects of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile on metabolic flux and metabolite levels are significant, as the compound can alter the activity of key enzymes involved in metabolic pathways . By modulating enzyme activity, the compound can influence the levels of metabolites and the overall metabolic state of cells . These effects contribute to the compound’s impact on cellular function and highlight its potential as a modulator of metabolic pathways.
Transport and Distribution
The transport and distribution of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters that facilitate its entry into the cell . Once inside the cell, 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile can bind to intracellular proteins, influencing its localization and accumulation .
The distribution of the compound within tissues is also influenced by its interactions with binding proteins in the bloodstream . These interactions can affect the compound’s bioavailability and its ability to reach target tissues . Understanding the transport and distribution mechanisms of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is crucial for optimizing its therapeutic potential and ensuring effective delivery to target sites.
Subcellular Localization
The subcellular localization of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile may be localized to the nucleus, where it can interact with transcription factors and influence gene expression .
In other cases, the compound may be directed to the cytoplasm or other organelles, where it can modulate the activity of enzymes and proteins involved in cellular signaling . The subcellular localization of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is determined by its chemical properties and interactions with cellular machinery . Understanding these localization mechanisms is essential for elucidating the compound’s mode of action and optimizing its therapeutic applications.
Propriétés
IUPAC Name |
3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-6-4-12-7-5(3-10)1-2-11-8(6)7/h1-2,4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLXNOWCFBCIMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239197 | |
| Record name | 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1190319-11-9 | |
| Record name | 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







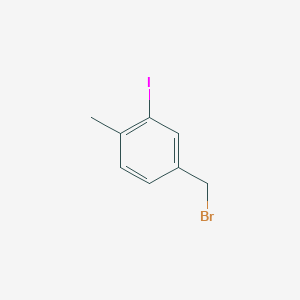

![3,4-Dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid](/img/structure/B1501820.png)
